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Compound of Interest

5-hydroxy-4-methylisobenzofuran-
1(3H)-one

Compound Name:

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS: 1194700-73-6).[1][2] Due to
the limited availability of published experimental spectra for this specific molecule, this
document leverages predictive models and comparative data from structurally similar
compounds to offer a robust analytical profile. This guide is intended for researchers, scientists,
and professionals in drug development who require a detailed understanding of the
spectroscopic characteristics of this and related isobenzofuranone scaffolds.

Introduction to 5-hydroxy-4-methylisobenzofuran-
1(3H)-one

5-hydroxy-4-methylisobenzofuran-1(3H)-one, also known as 5-hydroxy-4-methylphthalide,
belongs to the phthalide class of compounds, which are bicyclic lactones. The
isobenzofuranone core is a common motif in natural products and has garnered significant
interest in medicinal chemistry due to its diverse biological activities. Understanding the precise
structure and electronic properties of this molecule is paramount for its potential applications.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural
elucidation and characterization of such compounds.
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The molecular structure of 5-hydroxy-4-methylisobenzofuran-1(3H)-one is presented below,
along with its key chemical properties.

Chemical Structure and Properties:

Property Value Source
Molecular Formula CoHsOs PubChem[1]
Molecular Weight 164.16 g/mol PubChem[1]

CAS Number 1194700-73-6 Apollo Scientific[2]

5-hydroxy-4-methyl-2-
IUPAC Name PubChem[1]
benzofuran-1(3H)-one

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. Although experimental NMR data for 5-hydroxy-4-methylisobenzofuran-1(3H)-
one is not publicly available, we can predict the chemical shifts based on established principles
and data from analogous compounds.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 5-hydroxy-4-methylisobenzofuran-1(3H)-one would
exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the
lactone ring, the methyl protons, and the hydroxyl proton. The expected chemical shifts are
influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic
ring.
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E— Predicted Coupling Rationale /
roton
_ Chemical Shift Multiplicity Constant (J, Comparative
Assignment
(5, ppm) Hz) Data

Ortho-coupled

aromatic proton,
H-6 6.8-7.0 d 8.0-9.0 upfield shift due

to the adjacent

hydroxyl group.

Ortho-coupled

aromatic proton,
H-7 72-74 d 8.0-9.0

downfield relative

to H-6.

Methylene
protons of the
lactone ring,
typically a singlet
in this scaffold.
Data from a
-CH2- (H-3) 52-54 s - related
compound, 5-
hydroxy-7-
methoxy-4-
methylphthalide,
shows a singlet
at 6 5.15 ppm for

these protons.[3]

Aromatic methyl
-CHs (on C-4) 21-23 s - group, typically a
singlet.

-OH (on C-5) 9.0-11.0 s (broad) - Phenolic
hydroxyl proton,
chemical shift is
concentration
and solvent

dependent and
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the signal is

often broad.

Predicted *C NMR Spectral Data

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts for 5-hydroxy-4-methylisobenzofuran-1(3H)-one are tabulated

below.

Carbon Assignment

Predicted Chemical Shift (9,
ppm)

Rationale / Comparative
Data

Carbonyl carbon of the

C=0 (C-1) 168 - 172 lactone, a characteristic
downfield signal.
Methylene carbon of the
-CH2- (C-3) 68 - 72 _
lactone ring.
-CHs (on C-4) 10-15 Aromatic methyl carbon.
C-3a 120 - 125 Aromatic quaternary carbon.
Aromatic carbon bearing the
C-4 115-120
methyl group.
Aromatic carbon bearing the
hydroxyl group, significant!
C-5 155 - 160 Y .y JroUp. =19 Y
downfield due to the oxygen
atom.
C-6 110- 115 Aromatic methine carbon.
C-7 125-130 Aromatic methine carbon.
Aromatic quaternary carbon
C-7a 145 - 150 adjacent to the lactone

oxygen.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-hydroxy-4-methylisobenzofuran-1(3H)-one is expected to show characteristic
absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

] Expected Absorption ] ] Rationale /
Functional Group Vibration Mode _
Range (cm™?) Comparative Data

] The broadness is due
Phenolic -OH 3200 - 3600 (broad) O-H stretch ]
to hydrogen bonding.

Characteristic of sp?
C-H bonds.

Aromatic C-H 3000 - 3100 C-H stretch

: . From the methyl and
Aliphatic C-H 2850 - 3000 C-H stretch
methylene groups.

The high frequency is
characteristic of a five-
membered lactone
ring. A related

Lactone C=0 1740 - 1780 C=0 stretch )
isobenzofuranone
derivative showed a
strong carbonyl signal

at 1714 cm1[4]

Multiple bands are
Aromatic C=C 1500 - 1600 C=C stretch expected for the
aromatic ring.

From the ester and
C-0 1200 - 1300 C-O stretch ether linkages in the

lactone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Expected Mass Spectrum Data:
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e Molecular lon (M*e): m/z = 164.0473 (calculated for CoHsO3)[1]

o Key Fragmentation Pathways: The fragmentation of isobenzofuranones often involves the
loss of small neutral molecules like CO and CO2 from the lactone ring, as well as cleavages
related to the substituents on the aromatic ring. A plausible fragmentation pathway is
proposed below.

Proposed Mass Spectrometry Fragmentation Pathway

[M-CO]*e - CHse [M-CO-CHs]*+
m/z = 136 m/z =121
/Co'
&% L m-cHop
m/z = 135

Click to download full resolution via product page

[M]*e
miz = 164

Caption: Proposed fragmentation of 5-hydroxy-4-methylisobenzofuran-1(3H)-one.

Experimental Protocols

The following are general, standardized protocols for acquiring the spectroscopic data
discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in @a 5 mm NMR tube. The choice
of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.
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o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are
typically required.

Infrared (IR) Spectroscopy
e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately
100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it
into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This method requires minimal sample preparation.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Record the sample spectrum over the range of 4000-400 cm~1,

o The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry
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o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 pg/mL.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:

o EI-MS: Introduce the sample into the ion source, where it is bombarded with a beam of
electrons (typically 70 eV). This method provides detailed fragmentation patterns.

o ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules
([M+H]*) or deprotonated molecules ([M-H]~). This is a softer ionization technique that
often keeps the molecular ion intact.

o For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to
collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The spectroscopic data profile of 5-hydroxy-4-methylisobenzofuran-1(3H)-one, as
established through predictive methods and comparison with analogous structures, provides a
valuable resource for its identification and characterization. The predicted NMR, IR, and MS
data are consistent with the proposed chemical structure and offer a detailed fingerprint for this
compound. This technical guide serves as a foundational reference for researchers working
with this and related isobenzofuranone derivatives, facilitating their further investigation and
application in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1400423?utm_src=pdf-body
https://www.benchchem.com/product/b1400423?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. 5-hydroxy-4-methylisobenzofuran-1(3H)-one | CO9H803 | CID 66643957 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.1194700-73-6 Cas No. | 5-Hydroxy-4-methyl-3H-isobenzofuran-1-one | Apollo
[store.apolloscientific.co.uk]

o 3. researchgate.net [researchgate.net]
e 4. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Spectroscopic Data of 5-hydroxy-4-
methylisobenzofuran-1(3H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1400423#5-hydroxy-4-
methylisobenzofuran-1-3h-one-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/66643957
https://pubchem.ncbi.nlm.nih.gov/compound/66643957
https://store.apolloscientific.co.uk/product/5-hydroxy-4-methyl-3h-isobenzofuran-1-one
https://store.apolloscientific.co.uk/product/5-hydroxy-4-methyl-3h-isobenzofuran-1-one
https://www.researchgate.net/figure/H-NMR-spectrum-of-5-hydroxy-7-methoxy-4-methylphthalide-400-MHz-DMSO_fig3_314549746
https://www.mdpi.com/1422-8599/2025/4/M2067
https://www.benchchem.com/product/b1400423#5-hydroxy-4-methylisobenzofuran-1-3h-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1400423#5-hydroxy-4-methylisobenzofuran-1-3h-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1400423#5-hydroxy-4-methylisobenzofuran-1-3h-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1400423#5-hydroxy-4-methylisobenzofuran-1-3h-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1400423?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

